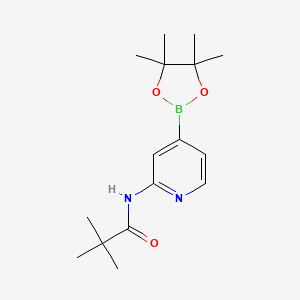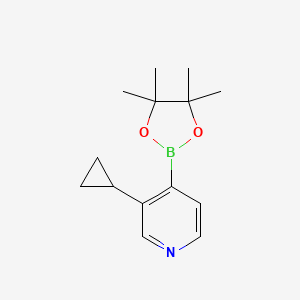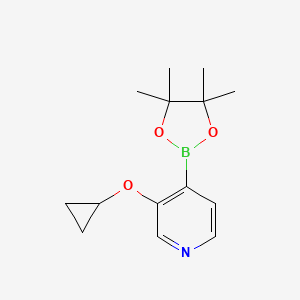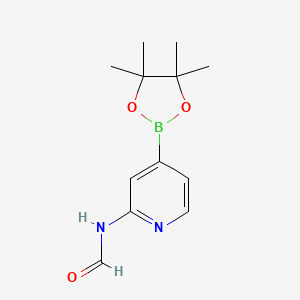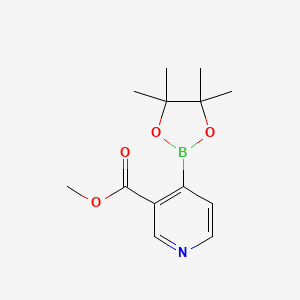
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester, also known as 3-MCPBA, is an organic compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in organic solvents such as chloroform, ether, and acetone. It is a versatile reagent that is used in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, 3-MCPBA has been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds and palladium complexes.
Wirkmechanismus
The mechanism of action of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is dependent on the reaction in which it is used. In general, the mechanism of action involves the formation of an organoboron or palladium complex. This complex can then react with other compounds to yield the desired product.
Biochemical and Physiological Effects
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating. It is also non-flammable and non-explosive.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester in lab experiments include its high reactivity, low cost, and ease of use. It is also non-toxic and non-irritating. The main limitation of using 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester in lab experiments is that it can be difficult to remove from the reaction mixture.
Zukünftige Richtungen
The future directions for 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester include its use in the synthesis of other compounds, such as organoboron compounds and palladium complexes. It could also be used in the synthesis of optically active compounds and polymers. In addition, further research could be done to explore the potential biochemical and physiological effects of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester.
Synthesemethoden
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of pyridine-4-boronic acid with methoxycarbonyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 3-methoxycarbonylpyridine-4-boronic acid. The second step involves the reaction of this intermediate with pinacol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields 3-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester.
Wissenschaftliche Forschungsanwendungen
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds and palladium complexes. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and natural products. In addition, 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has been used in the synthesis of optically active compounds and in the synthesis of polymers.
Eigenschaften
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-8-9(10)11(16)17-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTPGMLTVKTGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)



